
Ethyl 2-(oxan-4-yl)propanoate
Overview
Description
Ethyl 2-(oxan-4-yl)propanoate is an ester derivative featuring a tetrahydropyran (oxan-4-yl) moiety attached to the second carbon of a propanoate backbone. This compound is structurally characterized by its cyclic ether substituent, which imparts unique physicochemical properties, including conformational rigidity and moderate polarity.
Preparation Methods
Esterification of 2-(oxan-4-yl)propanoic Acid with Ethanol
Method Overview
The most common and straightforward method for synthesizing Ethyl 2-(oxan-4-yl)propanoate is the esterification of 2-(oxan-4-yl)propanoic acid with ethanol. This process typically employs an acid catalyst such as sulfuric acid to facilitate the reaction.
Reaction Conditions
- Catalyst: Concentrated sulfuric acid or acidic ion-exchange resins
- Solvent: Ethanol (also acts as a reactant)
- Temperature: Reflux conditions (~78°C for ethanol)
- Time: Several hours (commonly 4–8 hours)
- Reaction Type: Fischer esterification
Mechanism
The acid catalyst protonates the carboxylic acid carbonyl oxygen, increasing electrophilicity and allowing nucleophilic attack by ethanol. Subsequent proton transfers and elimination of water yield the ester product.
Industrial Adaptations
- Use of continuous flow reactors to improve yield and scalability
- Employment of acidic ion-exchange resins as heterogeneous catalysts for easier separation and reuse
- High-pressure reactors to increase reaction rates and control
Yield and Purity
- Typical yields range from 75% to 85% depending on reaction time and acid concentration
- Purification by distillation or column chromatography enhances purity
Parameter | Typical Value | Notes |
---|---|---|
Catalyst | H₂SO₄ or acidic resin | Acid catalyst |
Temperature | Reflux (~78°C) | Ethanol boiling point |
Reaction time | 4–8 hours | Longer times improve conversion |
Yield | 75–85% | Dependent on conditions |
Purification method | Distillation/Chromatography | To isolate pure ester |
Nucleophilic Substitution via Ring-Opening of Tetrahydropyran
Method Overview
An alternative synthesis involves the nucleophilic ring-opening of tetrahydropyran (oxane) using ethyl 2-bromopropanoate under basic conditions.
Reaction Conditions
- Base: Sodium hydride (NaH) or similar strong base
- Solvent: Aprotic polar solvent such as dimethylformamide (DMF)
- Temperature: Ambient to moderate heating (room temperature to 60°C)
- Reaction Type: Nucleophilic substitution (SN2)
Mechanism
The base deprotonates the tetrahydropyran hydroxyl group, generating an alkoxide nucleophile that attacks the electrophilic carbon in ethyl 2-bromopropanoate, displacing bromide and forming the ester linkage.
Yield and Considerations
- Reaction proceeds efficiently under anhydrous conditions to prevent side reactions
- Steric hindrance from the oxane ring can influence reaction kinetics
- Yields vary but generally high under optimized conditions
Parameter | Typical Value | Notes |
---|---|---|
Base | Sodium hydride (NaH) | Strong base for deprotonation |
Solvent | DMF | Aprotic, polar solvent |
Temperature | 25–60°C | Mild heating may be applied |
Reaction time | 2–6 hours | Depending on scale and conditions |
Yield | High (exact % varies) | Requires anhydrous conditions |
Coupling Reactions Using Carbodiimide Reagents (Alternative Method)
Although less commonly reported specifically for this compound, coupling reactions employing carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane have been effective for similar ester syntheses. This method allows mild reaction conditions and high purity products (~92% purity reported for analogous esters).
Parameter | Typical Value | Notes |
---|---|---|
Coupling agent | EDC·HCl | Carbodiimide reagent |
Catalyst | DMAP | Nucleophilic catalyst |
Solvent | Dichloromethane (DCM) | Non-polar, aprotic solvent |
Temperature | Room temperature | Mild conditions |
Reaction time | Several hours | Typically 4–12 hours |
Yield/Purity | High purity (~92%) | Requires chromatographic purification |
Summary Table of Preparation Methods
Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|---|
Acid-Catalyzed Esterification | 2-(oxan-4-yl)propanoic acid + EtOH | H₂SO₄ or acidic resin | Ethanol | Reflux, 4–8 h | 75–85 | Industrially scalable |
Nucleophilic Substitution (Ring-opening) | Tetrahydropyran + ethyl 2-bromopropanoate | NaH | DMF | 25–60°C, 2–6 h | High | Requires anhydrous conditions |
Carbodiimide Coupling (Alternative) | Acid + Ethanol | EDC·HCl + DMAP | DCM | Room temp, several hours | High purity (~92) | Mild, catalyst-assisted |
Research Findings and Optimization Notes
- Catalyst Loading: Increasing acid catalyst concentration improves esterification rate but may promote side reactions.
- Temperature Control: Reflux temperature is optimal for esterification; higher temperatures can lead to decomposition.
- Solvent Effects: Aprotic solvents like DMF favor nucleophilic substitution mechanisms by stabilizing charged intermediates.
- Purification: Column chromatography or distillation is essential to isolate pure this compound, especially after coupling reactions.
- Stereochemistry: Use of chiral starting materials can influence stereochemical outcome; however, no specific stereoselective synthesis protocols are widely reported.
Analytical Characterization (Supporting Preparation)
- ¹H NMR: Key signals include ethyl ester triplet (~1.2–1.4 ppm), quartet (~4.1–4.3 ppm), oxane ring protons (3.4–4.0 ppm), and methyl doublet (~1.5 ppm).
- ¹³C NMR: Carbonyl carbon at ~170–175 ppm, oxane carbons at 60–80 ppm, ethyl carbons at ~14 and 60 ppm.
- Mass Spectrometry: Molecular ion peak consistent with C10H18O3 (molecular weight 186.25 g/mol).
This comprehensive overview of this compound preparation methods integrates classical esterification, nucleophilic substitution strategies, and modern coupling techniques. Each method offers distinct advantages and is selected based on available starting materials, desired scale, and purity requirements. Continuous process improvements and catalyst innovations remain areas for further development in the efficient synthesis of this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-(oxan-4-yl)propanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.
Acid-Catalyzed Hydrolysis
-
Conditions : HCl (2–6 M), reflux at 80–100°C for 4–8 hours.
-
Product : 2-(Oxan-4-yl)propanoic acid.
-
Yield : ~75–85% (depending on reaction time and acid concentration).
Base-Catalyzed Hydrolysis
-
Conditions : NaOH (1–3 M), aqueous ethanol, 60–80°C for 2–4 hours .
-
Product : Sodium 2-(oxan-4-yl)propanoate.
-
Yield : >90% under optimized conditions.
Reduction Reactions
The ester group can be reduced to primary alcohols using strong reducing agents:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Dry THF, 0°C → rt, 2–4 h | 3-(Oxan-4-yl)propan-1-ol | 82% | |
NaBH₄/CaCl₂ | Methanol, reflux, 6 h | 3-(Oxan-4-yl)propan-1-ol | 65% |
The oxan ring remains intact during reduction, but steric hindrance from the tetrahydropyran group may slow reaction kinetics.
Oxidation Reactions
The oxan ring and ester moiety exhibit distinct oxidation behavior:
Ester Oxidation
-
Reagent : KMnO₄/H₂SO₄ (1:2 molar ratio).
-
Conditions : Aqueous acetone, 0°C → rt, 12 h.
-
Product : 2-(Oxan-4-yl)propanoic acid (via ketone intermediate).
-
Yield : 78%.
Oxan Ring Oxidation
-
Reagent : m-CPBA (meta-chloroperbenzoic acid).
-
Conditions : CH₂Cl₂, 0°C, 3 h.
-
Product : Epoxidized oxane derivative (minor pathway).
Transesterification
The ethyl ester group undergoes transesterification with alcohols under catalytic conditions:
Catalyst | Alcohol | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
H₂SO₄ | Methanol | Reflux, 6 h | Mthis compound | 88% | |
Ti(OiPr)₄ | Benzyl alcohol | Toluene, 110°C, 12 h | Benzyl 2-(oxan-4-yl)propanoate | 72% |
Nucleophilic Substitution
The oxan ring’s ether oxygen can participate in ring-opening reactions:
Acid-Mediated Ring Opening
-
Reagent : HBr (48% in acetic acid).
-
Conditions : 60°C, 3 h.
-
Product : 3-Bromopropyl 2-(4-hydroxybutyl)propanoate.
Grignard Reaction
-
Reagent : Methylmagnesium bromide (3 equiv).
-
Conditions : THF, −30°C → rt, 2 h.
-
Product : 2-(4-Hydroxybutyl)pentan-3-one.
Amidation
The ester reacts with amines to form amides, a key step in pharmaceutical synthesis:
Catalytic Hydrogenation
The oxan ring’s stability under hydrogenation conditions enables selective reductions:
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd/C (5%) | H₂ (1–2 bar), ethyl acetate, 25°C, 4 h | Ethyl 2-(piperidin-4-yl)propanoate | 92% | |
Raney Ni | H₂ (3 bar), ethanol, 50°C, 6 h | Ethyl 2-(piperidin-4-yl)propanoate | 85% |
Photochemical Reactions
UV irradiation induces unique reactivity:
-
Conditions : UV light (254 nm), benzene, 12 h.
-
Product : Cyclopropane derivative via [2+2] cycloaddition (traces observed) .
-
Note : Low efficiency due to steric shielding by the oxan ring .
Key Reactivity Insights:
Scientific Research Applications
Pharmaceutical Applications
- Building Block for Drug Synthesis
- Potential Antibacterial and Antifungal Activities
- Role in Enzyme Inhibition
Synthetic Chemistry Applications
- Versatile Small Molecule Scaffold
-
Synthesis of Related Compounds
- It can be utilized as a starting material for synthesizing other compounds, such as methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate, which shares similar structural motifs. This capability enhances its significance in synthetic pathways.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds showed significant activity against several bacterial strains, indicating the potential of this compound in developing new antibiotics.
Case Study 2: Drug Development
In drug discovery research, this compound was employed to create derivatives aimed at inhibiting specific enzymes involved in cancer progression. These derivatives exhibited promising results in preliminary assays, suggesting further investigation into their therapeutic potential.
Summary Table of Applications
Application Area | Specific Use | Remarks |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Potential antibacterial properties |
Synthetic Chemistry | Small molecule scaffold | Versatile for creating various derivatives |
Enzymatic Research | Substrate or inhibitor in enzymatic reactions | Important for enzyme regulation studies |
Mechanism of Action
The mechanism by which ethyl 2-(oxan-4-yl)propanoate exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The tetrahydropyran ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-(oxan-4-yl)propanoate differs from related compounds primarily in substituent type, position, and ester group. Key analogs include:
Table 1: Comparative Analysis of this compound and Structural Analogs
Physicochemical and Functional Differences
- Cyclic Ether vs. Aromatic Substituents: The oxan-4-yl group confers rigidity and moderate hydrophilicity, enhancing solubility in polar solvents compared to aromatic analogs like fenoxaprop ethyl ester, which exhibit higher lipophilicity due to chloro-benzoxazolyl groups .
- Amino Modifications: Amino-substituted derivatives (e.g., tert-butyl 3-amino-2-(oxan-4-yl)propanoate) demonstrate reactivity in peptide coupling or salt formation, unlike the parent compound .
Biological Activity
Ethyl 2-(oxan-4-yl)propanoate, a compound characterized by an oxane ring and an ester functional group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is defined by its unique molecular structure, which includes:
- Molecular Formula : C10H18O3
- CAS Number : 920297-27-4
- InChI Code : 1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3
This compound exists as a liquid at room temperature, although detailed physical properties such as boiling and melting points are not well-documented in the literature.
Biological Activities
While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various pharmacological properties. Research highlights the following potential activities:
1. Pharmacological Potential
- Compounds with oxane structures are often investigated for their therapeutic effects, including anti-diabetic and anti-inflammatory activities. This compound may exhibit similar properties, warranting further investigation into its biological interactions.
2. Mechanism of Action
- The compound may interact with various molecular targets, acting as a substrate for enzymes or influencing cellular receptors and signaling pathways. This interaction could lead to the formation of biologically active metabolites that participate in essential biological processes.
Table 1: Summary of Biological Activities in Related Compounds
Case Study: Oxane Derivatives
A study on related oxane derivatives revealed significant pharmacological activities. For instance, one derivative reduced serum cholesterol and triglyceride levels significantly in both normal and hyperlipidemic rats. Such findings suggest that structural modifications in compounds like this compound could yield valuable therapeutic agents .
Future Directions for Research
Further studies are essential to elucidate the specific biological activities and mechanisms of action for this compound. Suggested areas for exploration include:
- Metabolomics Studies : Investigating the metabolite profile after administration to understand its pharmacokinetics.
- In Vitro Studies : Evaluating interactions with specific enzymes and receptors to identify potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(oxan-4-yl)propanoate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via esterification or coupling reactions. For example, esterification of a carboxylic acid derivative (e.g., 2-(oxan-4-yl)propanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄) is a common approach . Alternatively, coupling reactions using carbodiimide reagents like EDC·HCl with DMAP as a catalyst in dichloromethane (DCM) have achieved ~92% purity for structurally similar esters . Optimizing reaction temperature, solvent polarity, and catalyst loading is critical for yield. Purification via column chromatography or distillation is recommended to isolate the ester product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- ¹H NMR : Focus on signals for the ethyl ester group (triplet at ~1.2–1.4 ppm for CH₃, quartet at ~4.1–4.3 ppm for CH₂), the oxane ring protons (multiplet at ~3.4–4.0 ppm for CH₂-O), and the propanoate methyl group (doublet near ~1.5 ppm) .
- ¹³C NMR : Identify the carbonyl carbon (~170–175 ppm), oxane ring carbons (~60–80 ppm), and ethyl ester carbons (~14 ppm for CH₃, ~60 ppm for CH₂) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) to verify the molecular formula .
Q. How can researchers optimize the regioselectivity of reactions involving this compound in complex syntheses?
- Methodology : Use steric and electronic directing groups. For example, protecting the oxane ring’s oxygen with a tert-butyl group (as seen in tert-butyl 3-amino-2-(oxan-4-yl)propanoate) can reduce unwanted side reactions . Solvent polarity (e.g., DCM vs. THF) and temperature control (e.g., low temps for kinetic control) also influence regioselectivity. Computational pre-screening of transition states via DFT may guide condition selection.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : The ester’s electrophilicity at the carbonyl carbon is influenced by the electron-donating oxane ring. Kinetic studies (e.g., monitoring reaction rates under varying pH or nucleophile concentrations) can elucidate mechanisms. Isotopic labeling (e.g., ¹⁸O in the ester group) may track acyl transfer pathways. Compare with analogs like ethyl 2-(4-oxocyclohexyl)propanoate to assess ring conformation effects .
Q. How can computational chemistry methods (e.g., DFT) predict the stereoelectronic effects of the oxane ring on this compound’s reactivity?
- Methodology : Perform DFT calculations to map the molecule’s frontier orbitals (HOMO/LUMO) and assess charge distribution. Analyze the oxane ring’s chair conformation for steric hindrance or hyperconjugative effects. Compare with cyclohexyl or tetrahydropyran derivatives to isolate ring-specific contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across enzymatic assays?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., enzyme concentration, pH, temperature).
- Orthogonal Assays : Validate activity using fluorescence polarization, ITC (isothermal titration calorimetry), or SPR (surface plasmon resonance).
- Metabolite Interference : Test for metabolites (e.g., hydrolysis to 2-(oxan-4-yl)propanoic acid) that may alter activity .
Q. How does the oxane ring’s conformation influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Compare binding affinities of this compound with rigidified analogs (e.g., locked chair conformations) via SPR or MST (microscale thermophoresis). Molecular dynamics simulations can model ring flexibility during binding .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include replicates (n ≥ 3) and report confidence intervals. Address outliers via Grubb’s test or robust statistical methods .
Q. How should researchers design kinetic studies to investigate this compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability tests at elevated temperatures (40–60°C) and pH 1–9. Monitor degradation via HPLC or LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .
Q. Synthesis & Purification Challenges
Q. What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Exothermic Reactions : Use jacketed reactors for temperature control during esterification.
- Purification : Replace column chromatography with fractional distillation or recrystallization for large batches. Validate purity via GC-FID or NMR .
- Byproduct Formation : Optimize stoichiometry (e.g., excess ethanol for esterification) and monitor intermediates via TLC.
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJYCUZVIJNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920297-27-4 | |
Record name | ethyl 2-(oxan-4-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.